N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative with a thiophene and a pyrrolidinone group. Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)-NH-C(O)-R’. Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom. Pyrrolidinones are lactams (cyclic amides) derived from the corresponding amino acids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiophene ring, a pyrrolidinone ring, and an oxalamide group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene and pyrrolidinone groups could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on similar compounds has focused on synthesizing new derivatives with potential antimicrobial activities. For instance, derivatives of thiazoles and thiophenes, structural components similar to those found in the compound , have been studied for their antimicrobial properties. One study highlighted the synthesis of thiazole and thiophene derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Electrochromic Applications
Compounds featuring thiophene units have also been explored for their electrochromic properties. A study on dithienylpyrroles-based electrochromic polymers demonstrated applications in creating high-contrast electrochromic devices. These polymers, which incorporate thiophene rings, exhibit significant color changes upon oxidation and reduction, indicating their utility in developing advanced electrochromic materials (Su et al., 2017).
Electronic and Photovoltaic Materials
Research into thiophene-containing compounds extends into the realm of electronic and photovoltaic materials. For example, conjugated polyelectrolytes incorporating thiophene moieties have been synthesized for use as electron transport layers in polymer solar cells. These materials demonstrate enhanced electronic properties and are crucial for the development of efficient solar energy conversion technologies (Hu et al., 2015).
Organic Synthesis and Structural Analysis
Additionally, compounds structurally similar to the query have been synthesized and structurally characterized to explore their chemical reactivity and potential applications in organic synthesis. For example, the synthesis and characterization of compounds with complex structural features, including those related to pyrrolidine and thiophene, have been documented, contributing to a deeper understanding of their chemical behavior and potential applications (Pedroso et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-16(13-7-9-27-12-13)11-20-18(24)19(25)21-14-4-2-5-15(10-14)22-8-3-6-17(22)23/h2,4-5,7,9-10,12,16H,3,6,8,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRTWUDLCMNWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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